1-(Pentafluorophenyl)pent-1-yn-3-ol
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Overview
Description
1-(Pentafluorophenyl)pent-1-yn-3-ol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a pent-1-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)pent-1-yn-3-ol can be synthesized through the nucleophilic addition of pentafluorophenylacetylene to an appropriate aldehyde or ketone. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, forming an alkynyl anion that subsequently attacks the carbonyl compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Pentafluorophenyl)pent-1-yn-3-one or 1-(Pentafluorophenyl)pent-1-yn-3-oic acid.
Reduction: Formation of 1-(Pentafluorophenyl)pent-1-en-3-ol or 1-(Pentafluorophenyl)pentane-3-ol.
Substitution: Various substituted pentafluorophenyl derivatives.
Scientific Research Applications
1-(Pentafluorophenyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with fluorinated aromatic rings.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Pentafluorophenyl)pent-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The alkyne and hydroxyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
1-Pentyn-3-ol: A structurally similar compound without the pentafluorophenyl group. It has different chemical properties and applications.
3-Pentyn-1-ol: Another similar compound with the hydroxyl group at a different position, leading to variations in reactivity and use.
Uniqueness: 1-(Pentafluorophenyl)pent-1-yn-3-ol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.
Properties
CAS No. |
144052-70-0 |
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Molecular Formula |
C11H7F5O |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)pent-1-yn-3-ol |
InChI |
InChI=1S/C11H7F5O/c1-2-5(17)3-4-6-7(12)9(14)11(16)10(15)8(6)13/h5,17H,2H2,1H3 |
InChI Key |
KMVAFHZYXDIYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC1=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
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